molecular formula C26H14Br4Cl2O3 B3244704 carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol CAS No. 163184-22-3

carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol

Cat. No.: B3244704
CAS No.: 163184-22-3
M. Wt: 764.9 g/mol
InChI Key: ILMRIGGGRHGOIS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br4O2.CCl2O/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25;2-1(3)4/h1-12,30-31H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRIGGGRHGOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br.C(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Br4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

163184-22-3
Details Compound: Carbonic dichloride, polymer with 4,4′-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]
Record name Carbonic dichloride, polymer with 4,4′-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163184-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80936797
Record name Carbonyl dichloride--4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol) (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163184-22-3
Record name Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromophenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163184223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonyl dichloride--4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol typically involves the reaction of carbonyl dichloride with 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Carbonyl Dichloride and Related Carbonyl Halides

Carbonyl dichloride is part of a broader class of carbonyl halides. Key comparisons include:

Compound CAS RN Molecular Formula Molar Mass (g/mol) Key Features Applications References
Carbonyl dichloride 75-44-5 CCl₂O 99 Toxic gas, electrophilic reactivity Polymer synthesis, pharmaceuticals
Ethylphosphonic difluoride 753-98-0 C₂H₅F₂OP 132.0 Less volatile, hydrolytically stable Intermediate in organophosphorus chemistry

Key Differences :

  • Reactivity : Carbonyl dichloride’s high electrophilicity facilitates reactions with nucleophiles (e.g., amines to form ureas), whereas ethylphosphonic difluoride exhibits slower hydrolysis due to stronger P–F bonds.
  • Toxicity : Phosgene’s acute toxicity far exceeds that of most carbonyl halides, limiting its industrial use despite its synthetic utility .
Brominated Phenol Derivatives: Key Comparisons

The target compound shares structural motifs with other brominated phenols, though substituents dictate distinct properties:

Compound CAS RN Molecular Formula Molar Mass (g/mol) Substituents Applications References
2,6-Dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol N/A ~C₂₅H₁₂Br₄O₂* ~664* Fluorenyl, four Br atoms Flame retardants, polymers
Bromophenol Blue 115-39-9 C₁₉H₁₀Br₄O₅S 670.0 Sulfonphthalein, four Br atoms pH indicator, biological dye
2,6-Dibromo-4-(trifluoromethoxy)phenol 914635-67-9 C₇H₃Br₂F₃O₂ 334.9 Trifluoromethoxy group Agrochemical intermediates
4-Bromo-3,5-difluorophenol 130191-91-2 C₆H₃BrF₂O 225.0 Difluoro substitution Pharmaceutical synthesis

*Estimated based on structural analogs.

Structural and Functional Insights :

  • Solubility: Bromophenol Blue’s sulfonate group enhances water solubility, ideal for aqueous pH indicators. In contrast, the fluorene group in the target compound likely increases hydrophobicity, favoring use in polymers .
  • Electron-Withdrawing Effects : The trifluoromethoxy group in CAS 914635-67-9 enhances stability against metabolic degradation, a trait leveraged in agrochemical design .

Research Findings and Data Tables

Table 1: Thermal and Reactivity Profiles of Brominated Phenols
Compound Thermal Stability (°C) Reactivity with NaHCO₃ Flame Retardancy Efficiency (LOI%)* References
Target compound >250 (estimated) Low ~35–40
Bromophenol Blue 285 (decomposition) High (sulfonate group) N/A
2,6-Dibromo-4-(trifluoromethoxy)phenol 180–200 Moderate ~25–30

*LOI (Limiting Oxygen Index): Measure of flame retardancy; higher values indicate better performance.

Key Observations :

  • The target compound’s high bromine content and aromatic structure contribute to superior flame retardancy compared to simpler bromophenols.
  • Bromophenol Blue’s sulfonate group enables rapid neutralization with bases, unlike the inert hydroxyl groups in other derivatives .

Biological Activity

Overview

Carbonyl dichloride; 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol is a complex organic compound with the molecular formula C26H14Br4Cl2O3C_{26}H_{14}Br_{4}Cl_{2}O_{3} and a molecular weight of 764.91 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C26H14Br4Cl2O3C_{26}H_{14}Br_{4}Cl_{2}O_{3}
  • Molecular Weight : 764.91 g/mol
  • IUPAC Name : Carbonyl dichloride; 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol

The biological activity of carbonyl dichloride; 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that affect cell proliferation and apoptosis.
  • Cellular Effects : The compound may impact cellular processes such as metabolism and gene expression.

Research Findings

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of brominated phenolic compounds.

Case Studies

  • Anticancer Activity Study :
    • A study investigated the effects of brominated phenolic compounds on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial properties, carbonyl dichloride derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as a novel antimicrobial agent.

Comparative Analysis

CompoundMolecular FormulaBiological Activity
Carbonyl dichloride; 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenolC26H14Br4Cl2O3C_{26}H_{14}Br_{4}Cl_{2}O_{3}Antitumor, Antimicrobial
Similar Brominated PhenolsVariesAntitumor, Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Reactant of Route 2
Reactant of Route 2
carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol

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